N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
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Overview
Description
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide: Compound X , is a synthetic organic compound with a complex structure. Let’s break it down:
- The indole moiety (6-chloro-1H-indol-1-yl) provides aromaticity and plays a crucial role in biological systems.
- The oxazol ring (3,5-dimethyl-1,2-oxazol-4-yl) contributes to the compound’s overall functionality.
- The acetamide group (attached to the oxazol ring) enhances solubility and stability.
Preparation Methods
Synthetic Routes::
Fischer Indole Synthesis: One approach involves the construction of the indole ring via the Fischer indole synthesis. This method combines a cyclohexanone derivative and phenylhydrazine hydrochloride under acidic conditions to yield the tricyclic indole structure.
- Industrial-scale production typically involves multi-step synthetic routes, optimization, and purification processes.
Chemical Reactions Analysis
Oxidation: Compound X may undergo oxidation reactions, leading to the formation of various derivatives.
Reduction: Reduction of specific functional groups can modify its properties.
Substitution: Substituents on the indole ring can be replaced using appropriate reagents.
Common Reagents: Examples include strong acids, bases, and transition metal catalysts.
Major Products: These reactions yield diverse products, including derivatives with altered biological activity.
Scientific Research Applications
Medicine: Compound X shows promise as an anticancer agent due to its indole moiety and oxazol ring. Researchers explore its effects on cancer cell growth and apoptosis.
Microbiology: Investigations focus on its antimicrobial properties against bacteria, fungi, and viruses.
Chemical Biology: Compound X serves as a versatile scaffold for designing bioactive molecules.
Mechanism of Action
Molecular Targets: It likely interacts with specific cellular proteins or enzymes.
Pathways: Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Compound X’s combination of indole and oxazol rings sets it apart.
Similar Compounds: Other indole derivatives, such as indole-3-acetic acid, exhibit diverse pharmacological activities.
Properties
Molecular Formula |
C17H18ClN3O2 |
---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
N-[2-(6-chloroindol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
InChI |
InChI=1S/C17H18ClN3O2/c1-11-15(12(2)23-20-11)10-17(22)19-6-8-21-7-5-13-3-4-14(18)9-16(13)21/h3-5,7,9H,6,8,10H2,1-2H3,(H,19,22) |
InChI Key |
RPVHDWXQUMNONN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCCN2C=CC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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